molecular formula C9H12BrNO B1400962 (3-Bromo-4-ethoxyphenyl)methanamine CAS No. 1491549-11-1

(3-Bromo-4-ethoxyphenyl)methanamine

Cat. No.: B1400962
CAS No.: 1491549-11-1
M. Wt: 230.1 g/mol
InChI Key: SEJGEXMMVGNKJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromo-4-ethoxyphenyl)methanamine: is an organic compound with the molecular formula C9H12BrNO It is a derivative of phenylmethanamine, where the phenyl ring is substituted with a bromine atom at the third position and an ethoxy group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of 4-ethoxyphenylmethanamine: The synthesis of (3-Bromo-4-ethoxyphenyl)methanamine can begin with the bromination of 4-ethoxyphenylmethanamine. This reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is carried out at a controlled temperature to ensure selective bromination at the third position of the phenyl ring.

    Reduction of Nitro Compound: Another synthetic route involves the reduction of a nitro precursor. For instance, 3-bromo-4-ethoxynitrobenzene can be reduced using a reducing agent such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and reduction processes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: (3-Bromo-4-ethoxyphenyl)methanamine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The nitro precursor of this compound can be reduced to the amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Common Reagents and Conditions:

    Bromination: Bromine (Br2), acetic acid or carbon tetrachloride as solvent.

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C).

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Major Products Formed:

    Substitution: Formation of substituted phenylmethanamines.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of this compound from nitro precursor.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: (3-Bromo-4-ethoxyphenyl)methanamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

    Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and its potential as a bioactive molecule.

Medicine:

    Drug Development: this compound is explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific diseases.

Industry:

    Chemical Manufacturing: The compound is used in the manufacturing of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Bromo-4-ethoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The bromine and ethoxy substituents on the phenyl ring influence its reactivity and binding affinity to various biological targets. The compound may act as an inhibitor or activator of specific enzymes or receptors, modulating biological processes and pathways.

Comparison with Similar Compounds

    (3-Bromo-4-methoxyphenyl)methanamine: Similar structure with a methoxy group instead of an ethoxy group.

    (3-Bromo-4-ethoxyphenyl)ethanamine: Similar structure with an ethanamine group instead of a methanamine group.

    (3-Bromo-4-ethoxyphenyl)propanamine: Similar structure with a propanamine group instead of a methanamine group.

Uniqueness:

    Substituent Effects:

    Versatility: The compound’s versatility in undergoing various chemical reactions and its potential use in multiple scientific fields highlight its uniqueness compared to similar compounds.

Properties

IUPAC Name

(3-bromo-4-ethoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-5H,2,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJGEXMMVGNKJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Bromo-4-ethoxyphenyl)methanamine
Reactant of Route 2
Reactant of Route 2
(3-Bromo-4-ethoxyphenyl)methanamine
Reactant of Route 3
Reactant of Route 3
(3-Bromo-4-ethoxyphenyl)methanamine
Reactant of Route 4
Reactant of Route 4
(3-Bromo-4-ethoxyphenyl)methanamine
Reactant of Route 5
Reactant of Route 5
(3-Bromo-4-ethoxyphenyl)methanamine
Reactant of Route 6
Reactant of Route 6
(3-Bromo-4-ethoxyphenyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.